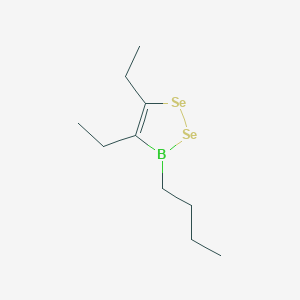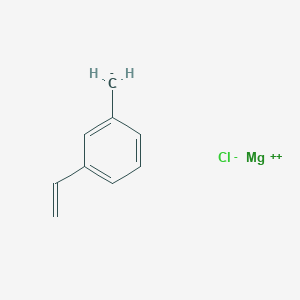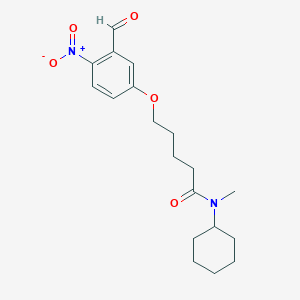
1,3-Dimethoxy-5-nonadecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethoxy-5-nonadecylbenzene: is an organic compound with the molecular formula C27H48O2 It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and a long nonadecyl chain is attached to the fifth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-nonadecylbenzene can be synthesized through a multi-step process involving the alkylation of 1,3-dimethoxybenzene with a nonadecyl halide. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 1,3-dimethoxybenzene, followed by the addition of the nonadecyl halide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethoxy-5-nonadecylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of nitro, halogen, or sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogen, or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethoxy-5-nonadecylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 1,3-dimethoxy-5-nonadecylbenzene involves its interaction with various molecular targets and pathways. The methoxy groups and the long nonadecyl chain contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, potentially resulting in biological effects such as anti-inflammatory or antimicrobial activity.
Comparación Con Compuestos Similares
1,3-Dimethoxybenzene: Lacks the long nonadecyl chain, making it less lipophilic and less likely to interact with lipid membranes.
1,4-Dimethoxybenzene: Has methoxy groups at the first and fourth positions, leading to different chemical reactivity and biological activity.
1,2-Dimethoxybenzene: Has methoxy groups at the first and second positions, resulting in different steric and electronic effects.
Uniqueness: 1,3-Dimethoxy-5-nonadecylbenzene is unique due to the presence of the long nonadecyl chain, which significantly enhances its lipophilicity and potential interactions with lipid membranes and proteins. This structural feature distinguishes it from other dimethoxybenzene derivatives and contributes to its unique chemical and biological properties.
Propiedades
Número CAS |
96215-83-7 |
|---|---|
Fórmula molecular |
C27H48O2 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
1,3-dimethoxy-5-nonadecylbenzene |
InChI |
InChI=1S/C27H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26(28-2)24-27(23-25)29-3/h22-24H,4-21H2,1-3H3 |
Clave InChI |
KAZMFRNXHYCSAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)
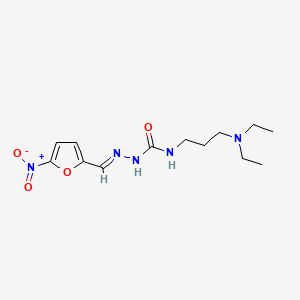
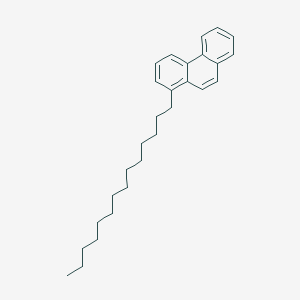



![1,1'-[(2E)-2-[(2,6-Dichlorophenyl)imino]-4-(hydroxymethyl)imidazolidine-1,3-diyl]di(ethan-1-one)](/img/structure/B14338838.png)

